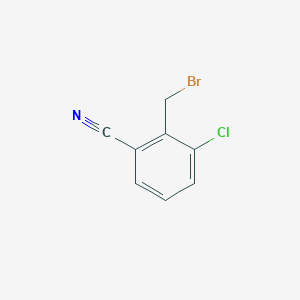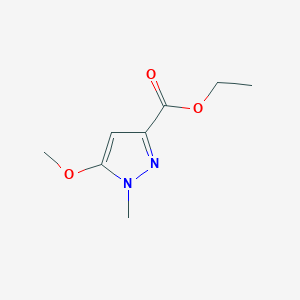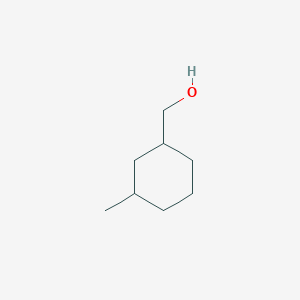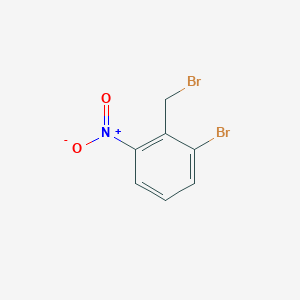
4-オキサンメチルメタンスルホン酸エステル
概要
説明
Oxan-4-ylmethyl methanesulfonate is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxan-4-ylmethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxan-4-ylmethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
遺伝毒性研究
4-オキサンメチルメタンスルホン酸エステルは、アルキル化剤がDNAに与える影響を理解するための遺伝毒性研究で使用されます。 これは、化学療法で使用されるアルキル化剤によって誘発される一般的なDNA損傷である、グアニンおよびアデニン塩基のメチル化によって作用します 。このため、DNA修復のメカニズムとDNA損傷が細胞生存に与える影響を研究するための貴重なツールとなっています。
脂質膜研究
研究により、4-オキサンメチルメタンスルホン酸エステルなどのアルキル化剤は、DNA損傷能力とは独立して、核内膜の内側で脂質の改変を引き起こす可能性があることが示されています 。これは、ゲノムの安定性と維持経路における脂質膜の役割、および細胞機能における脂質ストレスの広範な影響を理解するために重要です。
医薬品不純物分析
医薬品業界では、4-オキサンメチルメタンスルホン酸エステルは、医薬品物質における潜在的な遺伝毒性不純物としての役割について研究されています。 液体クロマトグラフィー質量分析(LC-MS)などの技術を使用して、このような不純物の存在を分析および制御し、医薬品製品の安全性と有効性を確保します 。
有機合成における溶媒スクリーニング
この化合物は、多くの場合、非プロトン性溶媒中で起こる求核置換反応に関連する研究に関与しています。 4-オキサンメチルメタンスルホン酸エステルとの反応性について、さまざまな溶媒をスクリーニングすることで、さまざまな有機合成プロセスの条件を最適化することができます 。
化学物質の安全性と規制
4-オキサンメチルメタンスルホン酸エステルは、化学物質の安全性と規制の観点からも重要です。 その生成、反応性、および遺伝毒性不純物としての可能性を理解することは、研究および産業で使用される化学物質の規制ガイドラインと安全性評価のための情報を提供します 。
アルキル化剤のメカニズム研究
これは、アルキル化剤がどのように機能するかを理解するためのメカニズム研究におけるモデル化合物として役立ちます。 これは、新しい化学療法薬の開発と、生物学的システムにおける類似化合物の挙動を予測するために不可欠です 。
Safety and Hazards
作用機序
Target of Action
Oxan-4-ylmethyl methanesulfonate, like other methanesulfonate esters, is a biological alkylating agent . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Mode of Action
Oxan-4-ylmethyl methanesulfonate interacts with its targets by undergoing fission and reacting within the intracellular milieu . The local structural characteristics of the nucleophile itself would assist in conferring a degree of selectivity on the action of the alkane sulfonates . Methyl methanesulfonate, a related compound, acts on DNA by preferentially methylating guanine and adenine bases .
Biochemical Pathways
Methanesulfonate esters are known to be involved in various biochemical reactions within cells
Pharmacokinetics
For instance, a related compound, colistin methanesulfonate, has a total body clearance of 11.7 mL/min/kg, a volume of distribution at steady state of 299 mL/kg, and a terminal half-life of 23.6 minutes . Approximately 60% of the dose was eliminated via the urine in 24 hours and presented as a mixture of colistin methanesulfonate and colistin .
Result of Action
For instance, Methyl methanesulfonate has been shown to trigger lipid alterations at the inner nuclear membrane .
Action Environment
The action, efficacy, and stability of Oxan-4-ylmethyl methanesulfonate can be influenced by various environmental factors. Methanogens, a group of microorganisms that produce methane, are known to be affected by ecological interactions and physicochemical environmental factors . .
生化学分析
Biochemical Properties
One of the key enzymes that Oxan-4-ylmethyl methanesulfonate interacts with is alkanesulfonate monooxygenase. This enzyme catalyzes the cleavage of the C-S bond in alkanesulfonates, converting methanesulfonate to sulfite . The interaction between Oxan-4-ylmethyl methanesulfonate and alkanesulfonate monooxygenase involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that facilitates the cleavage of the C-S bond.
Cellular Effects
Oxan-4-ylmethyl methanesulfonate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, treatment with Oxan-4-ylmethyl methanesulfonate triggers a rapid inhibition of respiration and enhances the production of reactive oxygen species (ROS), which is accompanied by a strong suppression of glycolysis . This leads to a diversion of glucose carbon to glycerol, trehalose, and glycogen accumulation, and an increased flux through the pentose-phosphate pathway.
Molecular Mechanism
The molecular mechanism of Oxan-4-ylmethyl methanesulfonate involves its action as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This alkylation process can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxan-4-ylmethyl methanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of Oxan-4-ylmethyl methanesulfonate can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to a decrease in its efficacy and potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of Oxan-4-ylmethyl methanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, Oxan-4-ylmethyl methanesulfonate can cause toxic or adverse effects, including damage to DNA and other cellular components . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Oxan-4-ylmethyl methanesulfonate is involved in various metabolic pathways, including the sulfur assimilation pathway. The compound interacts with enzymes such as alkanesulfonate monooxygenase, which catalyzes the conversion of methanesulfonate to sulfite . This reaction is part of the broader sulfur cycle, which plays a crucial role in cellular metabolism and the regulation of sulfur-containing compounds.
Transport and Distribution
The transport and distribution of Oxan-4-ylmethyl methanesulfonate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can affect the localization and accumulation of Oxan-4-ylmethyl methanesulfonate in specific cellular compartments.
Subcellular Localization
Oxan-4-ylmethyl methanesulfonate’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The localization of Oxan-4-ylmethyl methanesulfonate can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes and pathways.
特性
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132291-95-3 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)












